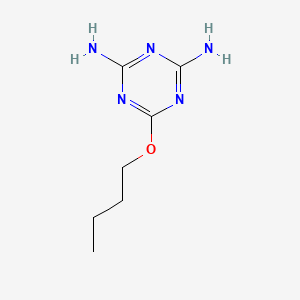

2,4-Diamino-6-butoxy-S-triazine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

CAS番号 |

25254-67-5 |

|---|---|

分子式 |

C7H13N5O |

分子量 |

183.21 g/mol |

IUPAC名 |

6-butoxy-1,3,5-triazine-2,4-diamine |

InChI |

InChI=1S/C7H13N5O/c1-2-3-4-13-7-11-5(8)10-6(9)12-7/h2-4H2,1H3,(H4,8,9,10,11,12) |

InChIキー |

ATQMBWVDBCGSQC-UHFFFAOYSA-N |

SMILES |

CCCCOC1=NC(=NC(=N1)N)N |

正規SMILES |

CCCCOC1=NC(=NC(=N1)N)N |

他のCAS番号 |

25254-67-5 |

同義語 |

2,4-diamino-6-butoxy-s-triazine |

製品の起源 |

United States |

Historical Context and Evolution of S Triazine Derivatives in Chemical Sciences

The journey of s-triazine, or 1,3,5-triazine (B166579), began in the 19th century with early explorations into cyanuric acid and its derivatives. However, it was in the mid-20th century that the field truly blossomed, largely driven by the discovery of the herbicidal properties of certain s-triazine derivatives. The development of atrazine (B1667683) and simazine, both 2-chloro-4,6-bis(alkylamino)-s-triazines, revolutionized agriculture and spurred intensive research into the synthesis and application of a wide array of s-triazine compounds.

Initially, the research was heavily focused on agrochemicals. However, the versatility of the s-triazine ring, with its three reactive sites allowing for sequential and controlled substitution, soon caught the attention of medicinal chemists and material scientists. mdpi.com This led to the evolution of s-triazine chemistry from a field dominated by herbicides to a broad discipline encompassing the design of pharmaceuticals, polymers, dyes, and other advanced materials.

Strategic Importance of Diamino and Alkoxy Substituted S Triazines in Contemporary Chemical Synthesis

The presence of both diamino and alkoxy functional groups on an s-triazine core, as seen in 2,4-Diamino-6-butoxy-S-triazine, imparts a unique combination of properties that are of strategic importance in modern chemical synthesis.

The diamino groups are crucial for forming hydrogen-bonding networks, a property that is highly valuable in supramolecular chemistry and in the design of molecules with specific biological targets. These groups can act as both hydrogen bond donors and acceptors, facilitating self-assembly and interaction with biological macromolecules. In medicinal chemistry, for instance, diamino-s-triazine scaffolds have been explored for their potential as kinase inhibitors and anticancer agents. nih.govijpras.com

The alkoxy group, in this case, a butoxy group, serves to modulate the solubility and lipophilicity of the molecule. This is a critical factor in the development of bioactive compounds, as it influences their absorption, distribution, metabolism, and excretion within a biological system. The butoxy group can also influence the electronic properties of the triazine ring, thereby affecting its reactivity and interaction with target molecules. The synthesis of various 2,4-diamino-6-alkoxy-s-triazines has been a subject of interest, particularly in the context of creating libraries of compounds for high-throughput screening in drug discovery and agrochemical research. google.com

Scope and Research Focus on 2,4 Diamino 6 Butoxy S Triazine Within Academic Disciplines

Nuances of Cyanuric Chloride-Based Synthetic Routes

The most established and versatile method for synthesizing asymmetrically substituted s-triazines relies on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) as the starting material. nih.govrsc.org The key to this approach lies in the differential reactivity of the three chlorine atoms on the triazine ring. The substitution of the first chlorine atom is highly facile, the second requires more forcing conditions, and the third necessitates elevated temperatures or catalysts. scholarsresearchlibrary.com This reactivity gradient allows for the controlled, stepwise introduction of different nucleophiles. nih.gov

Sequential Nucleophilic Substitution Strategies for Butoxy and Amino Group Introduction

The synthesis of this compound from cyanuric chloride is a classic example of sequential nucleophilic substitution. The process involves a three-step reaction where the chlorine atoms are replaced by a butoxy group and two amino groups.

First Substitution (Butoxy Group Introduction): The first chlorine atom is typically substituted by reacting cyanuric chloride with sodium butoxide (the nucleophile prepared from butanol and a strong base like sodium hydroxide). This reaction is highly exothermic and is generally carried out at low temperatures, typically between 0-5°C, to ensure mono-substitution and prevent side reactions. scholarsresearchlibrary.com The cyanuric chloride is often dissolved in a solvent like acetone (B3395972) and added to an ice-water suspension to create a fine slurry, which enhances reactivity and yield. scholarsresearchlibrary.com

Second Substitution (First Amino Group Introduction): The resulting 2-butoxy-4,6-dichloro-s-triazine is less reactive than cyanuric chloride. To replace the second chlorine, the temperature is raised, usually to the range of 27-50°C, and aqueous ammonia (B1221849) or an amine is introduced. scholarsresearchlibrary.com This step yields 2-amino-4-butoxy-6-chloro-s-triazine.

Third Substitution (Second Amino Group Introduction): The final chlorine atom is the most difficult to displace due to the presence of two electron-donating groups (amino and butoxy) on the ring, which deactivate the remaining C-Cl bond towards nucleophilic attack. This final substitution requires more vigorous conditions, such as heating the reaction mixture to reflux temperature (typically above 80°C), to drive the reaction to completion and form the desired this compound. scholarsresearchlibrary.com

The order of substituent introduction is crucial; introducing the less reactive nucleophiles first is a common strategy to ensure a successful synthesis. scholarsresearchlibrary.com

Optimization of Reaction Conditions and Catalyst Systems for Triazine Functionalization

Optimizing reaction conditions is critical for maximizing yield, purity, and efficiency in triazine synthesis. Key parameters include the choice of solvent, base, temperature control, and the use of catalysts.

Solvent and Base: The choice of solvent and base can significantly influence reaction rates and outcomes. For instance, in the substitution with butanol, using a base like sodium carbonate in a solvent like DMF can be effective. mdpi.com The base acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product.

Catalysis: Phase-transfer catalysts (PTCs) like tetrabutylammonium (B224687) bromide (TBAB) have been shown to dramatically improve process efficiency, especially in microwave-assisted syntheses. mdpi.com PTCs facilitate the transfer of the nucleophile from the aqueous phase to the organic phase where the triazine substrate resides, accelerating the reaction.

Temperature Control: As detailed above, precise temperature control is the most critical factor for achieving selective sequential substitution on the cyanuric chloride ring. scholarsresearchlibrary.com

Advanced Optimization: Modern approaches utilize algorithms, such as Bayesian optimization guided by graph neural networks, to rapidly identify optimal reaction conditions (reagents, catalysts, temperature, etc.) from a vast parameter space, minimizing the need for extensive trial-and-error experimentation. nih.gov

Below is a table summarizing the typical reaction conditions for the sequential synthesis.

| Step | Reactant | Nucleophile | Typical Temperature | Product |

| 1 | Cyanuric Chloride | Sodium Butoxide | 0-5 °C | 2-Butoxy-4,6-dichloro-s-triazine |

| 2 | 2-Butoxy-4,6-dichloro-s-triazine | Ammonia | 30-50 °C | 2-Amino-4-butoxy-6-chloro-s-triazine |

| 3 | 2-Amino-4-butoxy-6-chloro-s-triazine | Ammonia | >80 °C (Reflux) | This compound |

Alternative and Novel Synthetic Approaches for this compound

While the cyanuric chloride route is well-established, concerns over the use of chlorinated compounds and the generation of waste have spurred the development of alternative and greener synthetic methods.

Green Chemistry Principles in Triazine Synthesis (e.g., Microwave Irradiation)

Green chemistry principles are increasingly being applied to triazine synthesis to enhance efficiency and reduce environmental impact. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool.

Microwave Irradiation: This technique offers significant advantages over conventional heating, including dramatically reduced reaction times (from hours to minutes), improved yields, fewer by-products, and greater energy efficiency. benthamdirect.comclockss.org Microwave heating can be conducted in a solvent-free manner or on solid supports like alumina (B75360) or silica (B1680970) gel, which act as energy transfer media and avoid the hazards of high-pressure reactions with solvents. tandfonline.comchim.it For example, the synthesis of 6-substituted-1,3,5-triazine-2,4-diamines has been achieved in high yields (85-93%) in just 10-18 minutes under microwave irradiation, compared to much lower yields over many hours with conventional heating. clockss.org Sonochemistry, or the use of ultrasound, represents another green approach that can promote reactions in aqueous media, shortening reaction times and improving the environmental profile of the synthesis. mdpi.comnih.gov

The table below compares conventional and microwave-assisted synthesis for a representative 2,4-diamino-s-triazine derivative.

| Method | Reaction Time | Yield | Reference |

| Conventional Heating (100°C) | 14 hours | 81% | clockss.org |

| Microwave Irradiation (Solvent-free) | 14 minutes | 93% | clockss.org |

Direct Amination and Functionalization of Triazine Precursors

Alternative routes that avoid cyanuric chloride often involve the direct functionalization of other triazine precursors.

Cyclotrimerization: One method involves the reaction of cyanoguanidine with nitriles. chim.itresearchgate.net For instance, reacting cyanoguanidine with an appropriate nitrile under microwave irradiation can yield 6-substituted-2,4-diamino-1,3,5-triazines directly. researchgate.net

Direct Amination: Research has focused on the direct amination of C-H bonds in heterocycles, although this is more challenging for electron-deficient rings like triazine. researchgate.net More common is the functionalization of a pre-existing triazine ring. For example, a simple 1,2,3-triazine (B1214393) can react with secondary amines via nucleophilic addition to provide β-aminoenals after ring-opening and loss of N₂. nih.gov While not a direct route to the s-triazine scaffold, it demonstrates novel reactivity patterns. Another approach involves the acceptorless dehydrogenative annulation of alcohols and amidines using nanoparticle catalysts, which represents a highly atom-efficient and green route to triazines. rsc.org

Derivatization and Functionalization Strategies of this compound

Once synthesized, this compound can be further modified to create a library of related derivatives. The primary sites for functionalization are the two amino groups, which can undergo a variety of chemical transformations.

The nucleophilic character of the amino groups allows for reactions such as:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Alkylation: Introduction of alkyl groups onto the nitrogen atoms.

Condensation: Reaction with aldehydes or ketones to form Schiff bases (imines).

These derivatization strategies are essential for modulating the physicochemical properties of the parent molecule. For example, derivatization is a common technique used in analytical chemistry to improve the ionization efficiency and chromatographic separation of molecules. mdpi.comnih.gov Chiral derivatizing agents based on s-triazine cores, prepared from cyanuric chloride, are used to separate enantiomers of various compounds. nanobioletters.com Furthermore, the functionalization of triazine-based molecules is a key strategy in materials science, such as modifying silica surfaces with triazine derivatives to improve the properties of epoxy coatings. mdpi.com

Chemical Transformations at Amino Functionalities

The amino groups at the C2 and C4 positions of the triazine ring are nucleophilic and serve as primary sites for chemical modification. A variety of transformations can be performed at these positions to introduce new functionalities and build more complex structures. These reactions often take advantage of the reactivity of the N-H bond.

Key transformations include reactions with electrophilic reagents. For instance, the amino groups can undergo reactions with ketones in the presence of an oxidizing agent to yield N-( mdpi.comnih.govresearchgate.nettriazine-2-yl) amides or α-ketoamides. nih.gov One reported method uses copper chloride and iodine in DMSO to facilitate the oxidative C-C bond cleavage of ketones and subsequent amidation of the triazine's amino group. nih.gov Another example involves the reaction of 2-(4-amino-6-alkylamino-1,3,5-triazin-2-yl)acetonitriles with p-nitrosodimethylaniline, which results in the formation of iminoacetonitrile (B14750961) derivatives. nih.gov Furthermore, alkylation of the amino groups can be achieved by reacting the triazine derivative with an alcohol in the presence of a Group VII or VIII metal catalyst, such as a rhodium complex. google.com

These transformations highlight the versatility of the amino functionalities for synthetic elaboration, allowing for the introduction of a wide range of substituents.

| Transformation Type | Reagents and Conditions | Resulting Functional Group/Structure | Reference |

|---|---|---|---|

| Oxidative Amidation | Ketones, CuCl, I₂, DMSO, 120 °C | N-( mdpi.comnih.govresearchgate.nettriazine-2-yl) amide | nih.gov |

| Oxidative α-Ketoamidation | Ketones, I₂, DMSO, N₂ atmosphere | N-( mdpi.comnih.govresearchgate.nettriazine-2-yl) α-ketoamide | nih.gov |

| Imination | p-Nitrosodimethylaniline | Iminoacetonitrile derivative | nih.gov |

| Carboxamide Formation | Nitrosobenzene | N-phenyl-1,3,5-triazine-2-carboxamide | nih.gov |

| Alkylation | Alcohol, Group VII/VIII metal catalyst (e.g., Rhodium complex) | N-alkylamino-s-triazine | google.com |

Modifications and Elaboration of the Alkoxy Substituent

While the amino groups are common sites for reaction, the alkoxy substituent, such as the butoxy group in this compound, is generally less reactive and not typically a site for direct modification. Instead, advanced synthetic strategies focus on the initial introduction of a functionalized alkoxy chain that contains a reactive handle for subsequent elaboration.

The synthesis of such compounds follows the general principle of sequential nucleophilic substitution on a 2,4,6-trichloro-s-triazine (cyanuric chloride) core. It is crucial to introduce the alkoxy group first, as it is generally more difficult to displace a chlorine atom with an alcohol or alkoxide after amino groups have been added. semanticscholar.org This stepwise approach, controlling the reaction temperature for each substitution, allows for the precise construction of asymmetrically substituted triazines. researchgate.net

For elaboration, a butoxy-derivative with a terminal functional group, for example a hydroxyl or an ester, could be utilized. A patent describes the use of alcohols bearing substituents like ether or ester groups in the preparation of alkoxycarbonylamino-1,3,5-triazine compounds, which supports the feasibility of incorporating functionalized side chains. google.com For example, 4-hydroxy-1-butanol could be used to introduce a hydroxybutoxy group. The terminal hydroxyl group could then be further functionalized through esterification, etherification, or conversion to a leaving group for subsequent nucleophilic substitution, allowing for the attachment of other molecular fragments.

| Step | Description | Example Reagents | Key Principle | Reference |

|---|---|---|---|---|

| 1. Introduction of Functionalized Alkoxy Group | Reaction of cyanuric chloride with a bifunctional alcohol. | 4-hydroxy-1-butanol, NaH | The more nucleophilic alcohol oxygen displaces a chlorine on the triazine ring. The second functional group (e.g., hydroxyl) remains for later modification. | semanticscholar.orggoogle.com |

| 2. Introduction of Amino Groups | Stepwise reaction with ammonia or primary/secondary amines at controlled temperatures. | Ammonia, primary amines | Displacement of the remaining two chlorine atoms to form the 2,4-diamino-s-triazine core. | mdpi.com |

| 3. Elaboration of the Terminal Functional Group | Chemical transformation of the terminal functional group on the alkoxy chain. | Acyl chlorides, alkyl halides, etc. | The reactive handle introduced in Step 1 is used to attach other molecules or build larger structures. | N/A |

Formation of Complex Architectures and Conjugates Involving the Triazine Core

The s-triazine ring is an excellent scaffold for the construction of complex, highly branched macromolecules such as dendrimers and other molecular conjugates. Its ability to undergo three sequential substitutions, often with a high degree of control, allows it to serve as a core or a branching unit. Diamino-s-triazine derivatives are particularly useful in this context, with the remaining substituent providing a point of attachment or further functionalization.

Divergent and convergent strategies have been successfully employed for the synthesis of triazine-based dendrimers. mdpi.com In a divergent approach, successive generations of branching units are built outwards from a central triazine core. researchgate.net For example, a tris(piperazinyl)triazine core can be reacted with a dichlorotriazine monomer that carries protected amine groups. After deprotection, these new terminal amines can be reacted with more dichlorotriazine units to build the next generation. mdpi.comnih.gov Convergent strategies involve the synthesis of dendritic wedges (dendrons) which are then attached to a central core in the final step. nih.gov

The triazine scaffold has also been used to create conjugates with bioactive molecules. For example, paclitaxel (B517696) has been attached to triazine dendrimers, sometimes through linkers that include a labile disulfide bond for controlled release. nih.gov These complex architectures leverage the triazine core to create high-density functional materials and potential drug delivery systems. mdpi.com

| Architecture Type | Synthetic Strategy | Building Blocks / Key Reagents | Reference |

|---|---|---|---|

| Dendrimers (Divergent) | Iterative reaction of monomers from a central core. | Cyanuric chloride, piperazine, diethanolamine, diamines. | mdpi.comresearchgate.netnih.gov |

| Dendrimers (Convergent) | Synthesis of dendrons followed by attachment to a core. | BOC-piperazine, bispiperidine trimethylene, alkyne-functionalized dichlorotriazine. | nih.gov |

| Drug Conjugates | Attachment of bioactive molecules to a triazine dendrimer. | Paclitaxel derivatives, PEG-NHS ester, cysteamine. | nih.gov |

| Nanoparticle Stabilization | Use of triazine dendrons to stabilize metal nanoparticles. | Tetrachloroaurate diazonium salt, reducing agents. | mdpi.com |

Fundamental Reaction Pathways and Intermediates in Triazine Chemistry

The chemistry of s-triazines is largely characterized by the electron-deficient nature of the triazine ring, which makes it susceptible to nucleophilic attack. nih.gov The fundamental reaction pathways for s-triazines, including those with amino and alkoxy substituents like this compound, primarily involve nucleophilic substitution.

A key intermediate in these reactions is the Meisenheimer complex. wikipedia.orgnih.gov This intermediate is formed when a nucleophile attacks a carbon atom on the triazine ring. wikipedia.org The stability of the Meisenheimer complex is influenced by the presence of electron-withdrawing groups on the ring, which can delocalize the negative charge. wikipedia.orgnih.gov For substituted triazines, the reaction can proceed in a stepwise manner, with the substitution of one group affecting the reactivity of the remaining ones. researchgate.netmdpi.com The introduction of a nucleophile increases the electron density of the triazine ring, which in turn decreases its reactivity towards subsequent nucleophilic attacks. researchgate.netmdpi.com

Common reaction pathways for s-triazines include:

Hydrolysis: The replacement of a substituent, such as a chloro or alkoxy group, with a hydroxyl group. This is a common degradation pathway. wikipedia.orgnih.gov

Amination: The substitution of a leaving group with an amino group. wikipedia.org

Alkoxylation: The introduction of an alkoxy group by reacting the triazine with an alcohol.

In many degradation pathways of s-triazine compounds, the reactions converge to form cyanuric acid as a central intermediate. nih.govuni-konstanz.deresearchgate.net Cyanuric acid can then be further hydrolyzed to ammonia and carbon dioxide. nih.govresearchgate.net

Detailed Studies on Nucleophilic Aromatic Substitution Mechanisms on the Triazine Ring

Nucleophilic aromatic substitution (SNAr) is a primary mechanism for reactions involving the s-triazine ring. wikipedia.orgnih.gov This mechanism is favored due to the electron-withdrawing nature of the nitrogen atoms in the triazine ring, which activates it for nucleophilic attack. wikipedia.org The SNAr reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a Meisenheimer intermediate. nih.gov However, some SNAr reactions may also occur through a concerted mechanism. nih.gov

For a compound such as this compound, the butoxy group can act as a leaving group in a nucleophilic substitution reaction. The ease of substitution is dependent on the reaction conditions and the nature of the incoming nucleophile. youtube.com The reactivity of the s-triazine ring is influenced by the substituents already present. For instance, the substitution of chlorine atoms on cyanuric chloride with nucleophiles becomes progressively more difficult with each substitution, often requiring higher temperatures for subsequent reactions. researchgate.netmdpi.com

Kinetic studies have been instrumental in elucidating the SNAr mechanism on the triazine ring. For example, it has been established through kinetic determinations that the alkaline hydrolysis of melamine (B1676169) follows an SNAr2 mechanism. scispace.com The rate of substitution is influenced by the position of the substituents. Electron-withdrawing groups at the ortho or para positions to the leaving group generally accelerate the reaction. wikipedia.org

Table 1: Factors Influencing Nucleophilic Aromatic Substitution on the Triazine Ring

| Factor | Description |

|---|---|

| Ring Substituents | Electron-withdrawing groups activate the ring for nucleophilic attack, while electron-donating groups decrease its reactivity. wikipedia.orgresearchgate.netmdpi.com |

| Leaving Group | The nature of the leaving group affects the rate of substitution. Halides are common leaving groups in synthetic applications. wikipedia.orgwikipedia.org |

| Nucleophile | The strength and concentration of the nucleophile influence the reaction kinetics. youtube.com |

| Temperature | Higher temperatures are often required for the substitution of less reactive groups on the triazine ring. researchgate.netmdpi.com |

Exploration of Degradation and Transformation Mechanisms in Controlled Chemical Environments

The degradation of s-triazines in controlled chemical environments often involves hydrolysis. For alkoxy-substituted triazines like this compound, hydrolysis would involve the cleavage of the ether bond, leading to the formation of the corresponding alcohol (butanol) and a hydroxylated triazine.

Studies on the degradation of related s-triazine herbicides have shown that the initial steps involve the hydrolytic removal of substituents from the triazine ring. nih.govresearchgate.net These reactions are often catalyzed by acids or bases. The degradation pathways can lead to the formation of various intermediates, with cyanuric acid being a common end-product of the initial degradation stages before ring cleavage. nih.govuni-konstanz.deresearchgate.net

For example, the degradation of atrazine (B1667683), a well-studied triazine herbicide, proceeds through a series of hydrolytic steps that remove the chloro and alkylamino groups, ultimately leading to cyanuric acid. nih.govresearchgate.net This intermediate is then further metabolized to ammonia and carbon dioxide. nih.govresearchgate.net While the specific degradation pathway for this compound is not extensively detailed in the provided search results, it is expected to follow a similar pattern of hydrolytic cleavage of the butoxy group, followed by potential deamination, leading to cyanuric acid.

Computational studies have also been employed to investigate the reaction mechanisms of triazines. These studies can provide insights into the energy barriers of different reaction steps and the stability of intermediates, helping to elucidate the most likely degradation pathways. nih.govresearchgate.netacs.org

Theoretical and Computational Chemistry of 2,4 Diamino 6 Butoxy S Triazine and Its Analogues

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are a cornerstone in the theoretical investigation of diaminotriazines, offering a detailed view of their electronic landscapes.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely employed for the geometry optimization of triazine derivatives to predict their most stable three-dimensional conformations. mdpi.comnih.gov For instance, DFT calculations can determine bond lengths, bond angles, and dihedral angles with high accuracy, which are crucial for understanding the molecule's spatial arrangement. researchgate.net

Theoretical studies on various s-triazine derivatives have utilized DFT to predict their structures and properties. mdpi.comnih.govrsc.orgresearchgate.net For example, in a study of 2,4,6-trinitro-1,3,5-triazine, DFT was used to predict seven possible crystal structures and identify the most stable one. mdpi.comnih.gov The RESP charges, derived from DFT calculations, help in understanding the charge distribution within the molecule, which influences intermolecular interactions and crystal packing. mdpi.comnih.gov

Ab Initio Studies and Protonation Energies of Diaminotriazines

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are valuable for studying the protonation energies of diaminotriazines. Protonation is a fundamental chemical process that significantly influences the biological activity and physicochemical properties of these compounds. Computational studies can predict the most likely sites of protonation on the triazine ring or the amino substituents. This information is critical for understanding their mechanism of action, for example, as enzyme inhibitors, where protonation state can affect binding affinity.

Molecular Orbital Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity of a molecule. aimspress.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter that reflects the molecule's chemical stability and reactivity. aimspress.comirjweb.com A smaller gap generally implies higher reactivity. aimspress.com For triazine derivatives, a larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity. aimspress.com

The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from quantum chemical calculations. It visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.com Red areas on the MEP map indicate negative electrostatic potential, representing sites prone to electrophilic attack, while blue areas correspond to positive potential, indicating sites for nucleophilic attack. mdpi.com This analysis is crucial for predicting how the molecule will interact with other molecules, such as biological targets. aimspress.commdpi.com

Molecular Dynamics Simulations and Conformational Analysis of Triazine Scaffolds

Molecular dynamics (MD) simulations provide a dynamic picture of the conformational behavior of triazine scaffolds over time. nih.gov By simulating the motion of atoms and molecules, MD can explore the different conformations that a triazine derivative can adopt and their relative stabilities. This is particularly important for flexible molecules like 2,4-diamino-6-butoxy-s-triazine, which has a flexible butoxy side chain. Understanding the conformational landscape is essential for predicting how the molecule will bind to a receptor or enzyme active site. nih.gov Studies have shown that the s-triazine scaffold can interact with biological targets through mechanisms like π–π stacking. mdpi.com

Prediction of Structure-Property Relationships from a Theoretical Standpoint

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful computational tool for establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity or other properties. scialert.netscispace.comnih.govdovepress.com In the context of diaminotriazines, QSAR models can be developed using various molecular descriptors derived from theoretical calculations, such as electronic, topological, and steric parameters. scialert.net

These models can then be used to predict the activity of new, unsynthesized triazine derivatives, thereby guiding the design of more potent compounds. scialert.net For example, a QSAR study on triazine derivatives as dihydrofolate reductase (DHFR) inhibitors successfully used electrotopological state indices to model their inhibitory activity. scialert.net Such studies have demonstrated that the electronic environment of the triazine molecule plays a significant role in its biological function. scialert.net

Computational Design and Screening of Novel Triazine Derivatives for Targeted Applications

The insights gained from quantum chemical calculations, molecular dynamics, and QSAR studies can be integrated into a computational workflow for the design and screening of novel triazine derivatives with specific desired properties. researchgate.net This in silico approach significantly accelerates the drug discovery and materials science research process by prioritizing the synthesis and testing of the most promising candidates. nih.govresearchgate.net

Virtual screening techniques, such as molecular docking, can be used to predict the binding affinity and mode of interaction of a library of triazine derivatives with a specific biological target. nih.govnih.govwellcomeopenresearch.org This allows for the rapid identification of potential hits from large compound databases. wellcomeopenresearch.orgmdpi.com For instance, in silico screening has been successfully applied to identify novel triazine-based inhibitors for various therapeutic targets. nih.govwellcomeopenresearch.orgbenthamdirect.com The design of covalent DNA-encoded libraries of triazine derivatives has also emerged as a powerful strategy for discovering irreversible inhibitors of target proteins. nih.gov

Table of Calculated Properties for Triazine Derivatives

| Compound/Derivative | Computational Method | Key Findings | Reference |

| 2,4,6-Trinitro-1,3,5-triazine | DFT | Prediction of 7 crystal structures, identification of the most stable one. | mdpi.comnih.gov |

| Symmetrical α,β-unsaturated ketones | DFT/B3LYP | trans-trans conformer is the most stable. | nih.gov |

| 2,4-Diamino-6-phenyl-1,3,5-triazine | DFT | Determination of bond lengths, angles, and dihedral angles. | researchgate.net |

| N-(1H-benzo[d] imidazol-2-yl) methyl)-1,2,4- triazin-3-amine | DFT (B3LYP/6-311++G) | HOMO-LUMO gap of 4.4871 eV, indicating chemical reactivity. | irjweb.com |

| Temozolomide | DFT/B3LYP | HOMO-LUMO gap of 4.40 eV in gas phase, 4.30 eV in DMSO. | aimspress.com |

| Triazine Derivatives | QSAR | Electrotopological state correlates with DHFR inhibitory activity. | scialert.net |

Applications in Advanced Materials Science Leveraging 2,4 Diamino 6 Butoxy S Triazine

Triazine-Based Polymers and Polymer Architectures

The s-triazine nucleus is noted for its exceptional thermal stability, a result of its molecular symmetry and aromatic character. researchgate.net This inherent stability is transferred to polymers that incorporate this moiety into their backbone, leading to materials with superior performance characteristics.

The diamino functionality of compounds like 2,4-diamino-6-butoxy-s-triazine allows them to act as monomers in polymerization reactions. They can be reacted with diacyl chlorides or dicarboxylic acids to form high-performance polyamides. The resulting polymers benefit from the rigidity and thermal stability of the triazine ring integrated directly into the polymer chain.

Similarly, these diaminotriazines are instrumental in formulating robust thermosetting resins. For instance, s-triazine-based monomers with thermopolymerizable units, such as propargyl-ether groups, can be synthesized and thermally cured. researchgate.net This process forms highly crosslinked networks that exhibit significant thermal stability, with 5% weight loss temperatures reaching up to 400 °C and char yields exceeding 50% at 1000 °C. researchgate.net These cured resins also demonstrate low water absorption and favorable mechanical properties. researchgate.net Triazine-trione (TATO)-based thermosets, developed for applications like bone fracture fixation, exemplify the potential of these materials, showcasing high flexural modulus and strength. diva-portal.orgdiva-portal.org

The versatile chemical nature of the this compound molecule allows for its use in creating a variety of functionalized polymeric materials.

Cross-linkers: The two primary amine groups on the triazine ring can react with various functional groups on polymer chains, such as epoxides or esters, to form covalent crosslinks. This process enhances the mechanical properties, solvent resistance, and thermal stability of the base polymer. google.com For example, amine-terminated triazine resins are used to crosslink polymers containing activated ester groups, resulting in films with good resistance properties. google.com Another approach involves heterobifunctional crosslinkers that combine an amine-reactive group with a photoactivatable group like a diazirine, enabling controlled, light-induced crosslinking. thermofisher.comthermofisher.com

UV Stabilizers: Triazine derivatives are highly effective UV absorbers, protecting polymers from degradation caused by high-energy light. everlight-uva.comsarex.com They function by competitively absorbing damaging UV radiation, particularly in the UVA and UVB regions, and dissipating the energy harmlessly. irowater.com This prevents discoloration, loss of gloss, and surface chalking in materials like plastics, coatings, and elastomers. everlight-uva.com Symmetrical 1,3,5-triazine (B166579) derivatives have been specifically prepared as UV-absorbers to enhance the ultraviolet protection efficiency of cellulose (B213188) fibers. researchgate.net

Functional Coatings: The incorporation of diaminotriazines into coating formulations can impart specific functionalities. Diamond coatings, known for their chemical inertness and mechanical resistance, can serve as corrosion-resistant diffusion barriers. nih.govresearchgate.net Triazine derivatives can also be used in functional coatings to improve adhesion and durability.

Metal-Organic Frameworks (MOFs) and Coordination Polymers Utilizing Diaminotriazine Linkers

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules. youtube.com The properties of MOFs, such as porosity and catalytic activity, are highly dependent on the geometry and functionality of the organic linkers. Triazine-based ligands, including diaminotriazines, have become significant in the design and construction of novel MOFs. researchgate.netdrbrian.space

The design of MOFs using diaminotriazine linkers is guided by several key principles. The triazine ring provides a rigid, planar scaffold, while the amino groups and the nitrogen atoms within the triazine ring itself offer multiple potential coordination sites for metal ions.

Coordination Geometry: Triazine-based ligands often possess a C3-symmetrical configuration, which facilitates the formation of diverse and predictable network topologies. researchgate.net

Electronic Properties: The electron-deficient nature of the triazine ring, combined with the electron-donating amino groups, allows these ligands to act as both σ-donors and π-acceptors, influencing the electronic properties of the resulting MOF. researchgate.net

Post-synthetic modification is another powerful tool, where linkers within an existing MOF can be exchanged. This has been demonstrated by exchanging dihydroxobenzoquinone linkers with diamidobenzoquinone linkers, showcasing the possibility of introducing new functional groups and coordination modes into pre-formed frameworks. nih.gov

The inherent porosity of MOFs makes them excellent candidates for applications in gas storage, separation, and purification. youtube.com Triazine-based MOFs can be designed to have high internal surface areas and precisely controlled pore environments.

Gas Sorption: MOFs constructed with triazine linkers have demonstrated significant uptake of gases like carbon dioxide (CO₂) and hydrogen (H₂). nih.gov For instance, a robust porous MOF showed a CO₂ uptake of 25.1 wt% at 273 K and 1 bar, along with impressive selectivity for CO₂ over nitrogen and methane. nih.gov Desolvated MOFs with coordinatively unsaturated metal sites can also show remarkable sorption capabilities for various gases. nih.gov

Selective Ion Capture: The functional groups on the diaminotriazine linker can be tailored for selective binding of specific ions. A diamino-functionalized MOF, created by anchoring 3,5-diaminobenzoic acid into a MOF-808 matrix, exhibited an exceptionally high adsorption capacity for gold ions (1391.5 mg g⁻¹) and excellent selectivity over other metal ions. nih.gov This selectivity is attributed to the amino groups acting as both reducing agents and active binding sites for the gold ions. nih.gov

Industrial Applicability: A significant challenge for using MOFs in industrial processes is their typical powder form. Recent research has focused on shaping MOF powders into larger beads by embedding them in a polymer matrix. youtube.com These MOF@polymer beads can exhibit higher absorption capacity and faster kinetics for capturing substances like iodine compared to the raw MOF powder, while also being easier to handle and regenerate. youtube.com

Role of this compound in the Development of Other Functional Materials (e.g., Dendrimers, Corrosion Inhibitors)

Beyond polymers and MOFs, 2,4-diamino-6-alkoxy-s-triazines are utilized in other classes of functional materials.

Dendrimers: While not typically forming the core of dendrimers, triazine derivatives can be incorporated into larger macromolecular structures. For example, polyester-based dendrimers have been used as additives in triazine-trione (TATO) thermoset composites to modify the material's degradation profile and mechanical properties. diva-portal.org

Corrosion Inhibitors: The nitrogen and oxygen atoms in 2,4-diamino-6-alkoxy-s-triazines can effectively adsorb onto metal surfaces, forming a protective film that inhibits corrosion. The triazine ring and its substituents act as adsorption centers. Studies on similar compounds, like 2,4-diamino-6-methyl-1,3,5-triazine, have shown outstanding anti-corrosion performance for mild steel in acidic environments. semanticscholar.orgresearchgate.netdergipark.org.tr The inhibitor molecules block the active sites for both cathodic hydrogen evolution and anodic metal dissolution, acting as a mixed-type inhibitor. semanticscholar.org The effectiveness of these inhibitors is concentration-dependent, with higher concentrations leading to the formation of a more stable and protective film. semanticscholar.orgresearchgate.net Research on various s-triazine derivatives has confirmed their efficacy as corrosion inhibitors for carbon steel, with performance influenced by the number and type of functional groups attached to the triazine core. nih.govmdpi.com

Table of Research Findings on Triazine-Based Corrosion Inhibitors

| Inhibitor Compound | Metal | Corrosive Medium | Maximum Inhibition Efficiency (IE%) | Reference |

|---|---|---|---|---|

| 2,4-Diamino-6-methyl-1,3,5-triazine (2-DMT) | Mild Steel | 0.5 M HCl | 94.7% at 10 mM | semanticscholar.org |

| Bis(dimethylpyrazolyl)-aniline-s-triazine (PTA-2, with -Br group) | C-Steel | 0.25 M H₂SO₄ | 96.5% at 120 ppm | nih.gov |

| 2,4-Dihydrazino-6-methoxy-1,3,5-triazine (DHMeT) | Steel | Acidic Media | 95% at 25 ppm | mdpi.com |

Environmental Fate and Transformation Studies of S Triazine Derivatives

Chemical and Biological Degradation Pathways of Triazines in Environmental Matrices

The degradation of s-triazine herbicides in the environment is a complex process influenced by a combination of chemical and biological mechanisms. The persistence of these compounds is largely dictated by the nature of the substituents on the triazine ring and the specific conditions of the environmental matrix.

Enzyme-Catalyzed Hydrolysis Mechanisms

The initial and often rate-limiting step in the detoxification of many s-triazine herbicides is the enzymatic hydrolysis of substituents from the triazine ring. nih.gov This process is primarily mediated by a superfamily of enzymes known as amidohydrolases. nih.govnih.govresearchgate.netmdpi.com For chloro-s-triazines like atrazine (B1667683) and simazine, the enzyme atrazine chlorohydrolase (AtzA) catalyzes the hydrolytic dechlorination, replacing the chlorine atom with a hydroxyl group to form hydroxyatrazine. nih.govnih.gov This initial step is crucial as it significantly reduces the herbicidal activity and increases the susceptibility of the molecule to further degradation.

Microbial Metabolism and Mineralization Processes

Microbial communities in soil and water are the primary drivers of s-triazine degradation, often leading to complete mineralization to carbon dioxide and ammonia (B1221849). nih.govd-nb.info A diverse range of bacteria, including species of Pseudomonas, Arthrobacter, and Agrobacterium, have been identified as capable of utilizing s-triazines as a source of nitrogen and sometimes carbon. nih.govnih.govresearchgate.net

The microbial degradation of s-triazines typically proceeds through a series of hydrolytic reactions that sequentially remove the side chains from the triazine ring. nih.govd-nb.info Following the initial hydrolysis (e.g., dechlorination or dealkoxylation), subsequent enzymes, such as AtzB and AtzC, catalyze the removal of the amino side chains. mdpi.com These reactions ultimately lead to the formation of cyanuric acid, a key intermediate that is then further metabolized by the enzyme cyanuric acid amidohydrolase (AtzD) and subsequent enzymes (AtzE and AtzF) into carbon dioxide and ammonia. nih.govnih.govmdpi.com

Table 1: Representative Microbial Genera Involved in s-Triazine Degradation

| Microbial Genus | Role in Degradation | Reference |

| Pseudomonas | Degradation of atrazine and other s-triazines, often containing the atz gene cassette for complete mineralization. | nih.govnih.govresearchgate.net |

| Arthrobacter | Efficiently metabolizes s-triazine compounds, often containing the broad-spectrum TrzN enzyme. | nih.govnih.gov |

| Agrobacterium | Capable of utilizing atrazine as a nitrogen source. | |

| Klebsiella | Isolated strains have shown the ability to degrade atrazine. | mdpi.com |

| Nocardioides | Implicated in the degradation of various s-triazine herbicides. |

This table is illustrative and not exhaustive of all microbial genera capable of s-triazine degradation.

Photodegradation and Other Abiotic Transformation Processes

In addition to biological degradation, abiotic processes, particularly photodegradation, can contribute to the transformation of s-triazine herbicides in the environment, especially in surface waters and on soil surfaces. csbsju.edu Direct photolysis occurs when the herbicide molecule absorbs light energy, leading to its transformation. Indirect photolysis involves photosensitizers, such as dissolved organic matter, that absorb light and produce reactive oxygen species which then degrade the herbicide. csbsju.edu

The main photodegradation pathways for s-triazines include N-dealkylation, where the amino side chains are cleaved, and hydroxylation of the triazine ring. csbsju.edu For chloro-s-triazines, photohydrolysis of the chlorine substituent can also occur. The rate of photodegradation is influenced by factors such as light intensity, pH, and the presence of photosensitizing substances. researchgate.net

Environmental Persistence and Transport Mechanisms of Triazine Compounds

The persistence of s-triazine herbicides in the environment is a key factor determining their potential for long-range transport and contamination of water resources. Persistence is often quantified by the half-life of the compound, which can vary significantly depending on environmental conditions. nih.govmdpi.com

S-triazines are considered to be moderately persistent in the environment. nih.gov For example, the half-life of atrazine in soil can range from weeks to months, influenced by factors such as soil type, organic matter content, pH, temperature, and microbial activity. mdpi.com Generally, conditions that favor microbial activity, such as moderate temperatures and moisture levels, lead to shorter half-lives. nih.gov

The transport of s-triazines in the environment is largely governed by their water solubility and their sorption to soil particles. Most s-triazines are relatively water-soluble, which facilitates their movement with soil water and their potential to leach into groundwater. nih.gov Their mobility is also influenced by the soil's organic matter and clay content, as these components can adsorb the herbicide molecules, retarding their movement. The butoxy group in 2,4-Diamino-6-butoxy-S-triazine, being more lipophilic than a chloro or methoxy (B1213986) group, might lead to slightly stronger sorption to soil organic matter, potentially reducing its mobility compared to more polar s-triazines. However, it is still expected to be mobile in the environment.

Table 2: Representative Half-lives of s-Triazine Herbicides in Different Environmental Matrices

| Herbicide | Environmental Matrix | Half-life (days) | Reference |

| Atrazine | Soil | 60 - 100 | |

| Simazine | River Water (20°C) | 49 | researchgate.net |

| Terbuthylazine | River Water (20°C) | 76 - 196 | researchgate.netnih.gov |

| Prometryn | Groundwater (light) | 88 | researchgate.net |

This table provides a range of reported half-lives for common s-triazines to illustrate their general persistence. The half-life of this compound is not available but is expected to be within a similar range, influenced by the factors mentioned above.

Advanced Modeling of Triazine Dissipation in Environmental Systems

Mathematical models are valuable tools for predicting the environmental fate and transport of pesticides, including s-triazines. tandfonline.comfrontiersin.org These models integrate various physical, chemical, and biological processes to simulate the dissipation of a compound in different environmental compartments.

Models like PELMO (Pesticide Leaching Model) and others are used in regulatory risk assessments to estimate pesticide concentrations in soil and groundwater. frontiersin.org These models typically require input parameters such as the compound's half-life in soil and water, its sorption coefficient (Koc), and its water solubility.

For this compound, the development of a specific environmental fate model would require experimental data on its degradation kinetics and sorption behavior. In the absence of such data, existing models for other s-triazines can be adapted by using estimated parameters based on its chemical structure. For instance, the butoxy group would influence the compound's octanol-water partition coefficient (Kow) and, consequently, its sorption characteristics. Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models can be employed to estimate these parameters and provide preliminary assessments of its environmental behavior. nih.gov These in-silico methods can help in designing more targeted experimental studies and in prioritizing compounds for further environmental risk assessment. mdpi.comnih.gov

Advanced Characterization and Analytical Methodologies for Research on 2,4 Diamino 6 Butoxy S Triazine

Spectroscopic Techniques for Structural Elucidation and Mechanistic Insights

Spectroscopic methods are fundamental in confirming the molecular structure of 2,4-Diamino-6-butoxy-S-triazine and investigating its electronic and vibrational properties.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of this compound. Proton (¹H) NMR and Carbon-13 (¹³C) NMR are routinely used to establish the chemical structure. researchgate.net For instance, in related triazine compounds, ¹H NMR is used to identify the protons of the amino groups and the butoxy substituent, while ¹³C NMR confirms the carbon framework of the triazine ring and the butoxy chain. researchgate.netchemicalbook.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule, providing a "fingerprint" for identification and information about functional groups and bonding. nemc.us

For this compound, the IR spectrum is expected to show characteristic absorption bands. Based on data from similar triazine derivatives, these would include:

N-H stretching vibrations of the primary amino groups, typically appearing in the region of 3300-3500 cm⁻¹. researchgate.net

C-H stretching vibrations of the butoxy group's alkyl chain, usually observed between 2850 and 3000 cm⁻¹. nih.gov

Triazine ring stretching vibrations , which give rise to several bands in the 1400-1600 cm⁻¹ region. researchgate.net

C-O stretching vibration of the butoxy group, expected around 1250-1300 cm⁻¹. researchgate.net

Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the triazine ring, which may be weak in the IR spectrum. nemc.usresearchgate.net The combination of both techniques allows for a more complete vibrational analysis. DFT calculations are often used in conjunction with experimental spectra to assign the observed vibrational modes accurately. researchgate.netnih.gov

Table 1: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| Amino (N-H) | 3300-3500 | Stretching |

| Alkyl (C-H) | 2850-3000 | Stretching |

| Triazine Ring (C=N, C-N) | 1400-1600 | Stretching |

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. libretexts.org The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. libretexts.org For this compound, the presence of the triazine ring with its π-system and the amino groups with non-bonding electrons will give rise to characteristic electronic transitions.

The expected transitions are:

π → π* transitions : These occur within the triazine ring and are typically of high intensity. uzh.ch

n → π* transitions : These involve the promotion of a non-bonding electron from the nitrogen atoms of the amino groups or the triazine ring to an anti-bonding π* orbital. These transitions are generally of lower intensity compared to π → π* transitions. youtube.com

The butoxy group, being a saturated alkyl ether, is not expected to significantly contribute to absorption in the standard UV-Vis range (200-800 nm). The solvent used can influence the position of the absorption maxima (λ_max).

Mass Spectrometry-Based Approaches for Molecular Identification and Degradation Product Analysis (e.g., LC-MS/MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. When coupled with a separation technique like liquid chromatography (LC), it becomes an invaluable tool for identifying and quantifying the compound in complex mixtures and for analyzing its degradation products. researchgate.net

For this compound, LC-MS would be used to confirm its molecular weight by observing the protonated molecule [M+H]⁺ or other adducts. uni.lu High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.

LC-MS/MS (tandem mass spectrometry) is particularly useful for structural elucidation and for the analysis of degradation products. nih.govmdpi.com In an LC-MS/MS experiment, the parent ion of interest is selected, fragmented, and the resulting fragment ions are analyzed. This fragmentation pattern provides structural information that can be used to identify the compound and its metabolites or degradation products in environmental or biological samples. For instance, studies on the degradation of other triazine compounds have successfully used LC-MS/MS to identify various transformation products. researchgate.net While specific degradation pathways for this compound are not detailed in the provided search results, common degradation mechanisms for related compounds involve dealkylation, hydroxylation, and cleavage of the triazine ring. researchgate.net

X-Ray Diffraction for Solid-State Structure Determination and Supramolecular Interactions

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and torsional angles. mdpi.com For this compound, a single-crystal XRD study would reveal the planarity of the triazine ring and the conformation of the butoxy side chain.

Furthermore, XRD analysis is crucial for understanding the supramolecular interactions that govern the crystal packing. nih.gov These interactions can include hydrogen bonding between the amino groups and the nitrogen atoms of the triazine ring, as well as van der Waals interactions involving the butoxy groups. In related diamino-s-triazine structures, extensive hydrogen-bonding networks are often observed, leading to the formation of tapes, sheets, or three-dimensional architectures. nih.gov The study of these interactions is important as they influence the physical properties of the material, such as melting point and solubility. Powder XRD can be used to identify the crystalline phase of a bulk sample and to assess its purity. researchgate.net

Thermal Analysis Techniques in Materials Research (e.g., TGA, DSC)

Thermal analysis techniques are used to study the physical and chemical changes that occur in a material as a function of temperature.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. For this compound, TGA would provide information on its thermal stability and decomposition profile. The resulting thermogram would show the temperature at which the compound begins to decompose and the number of decomposition steps. This information is critical for determining the processing and application limits of the material.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. DSC can be used to determine the melting point, glass transition temperature, and to study other phase transitions. For this compound, the DSC thermogram would show an endothermic peak corresponding to its melting point. The enthalpy of fusion can also be calculated from the peak area, providing further information about the energetics of the melting process. In a study of 2,4,6-triamino-1,3,5-triazine, TG-DTA and DSC were used to determine its thermal stability and phase transitions. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,4,6-triamino-1,3,5-triazine |

| 2,4-diamino-6-methyl-1,3,5-triazin-1-ium hydrogen oxalate |

| 2-chloro-4,6-dimethoxy-1,3,5-triazine |

| 2,4-diamino-6-phenyl-1,3,5-triazine |

| 2,4-diamino-6-(4-methoxyphenyl)-1,3,5-triazine |

| Adipic acid |

| 2,4-Diamino-6-dimethylamino-1,3,5-triazine |

| 2,4-Diamino-6-morpholino-s-triazine |

| 2,4-diamino-6-styryl-s-triazine |

| 2,4-Diamino-6-(3-pyridyl)-1,3,5-triazine |

| 2-Vinyl-4,6-diamino-1,3,5-triazine |

| 2-Chloro-4,6-diamino-1,3,5-triazine |

| Atrazine (B1667683) |

| Deethylatrazine |

| Deisopropylatrazine |

| Didealkylatrazine |

| Ammeline |

| Hydroxyatrazine |

| Metolachlor |

| Simazine |

| Fleroxacin |

| Bupropion |

| Indigotin |

| 2,4-diamino-6-hydroxypyrimidine |

| 2,6-diamino-4-chloropyrimidin-1-ium 5-chlorosalicylate |

| bis(2,6-diamino-4-chloropyrimidin-1-ium) naphthalene-1,5-disulfonate |

| 4,6-diamino-2-pyrimidinethiol |

| Isatin |

Future Research Directions and Emerging Paradigms in 2,4 Diamino 6 Butoxy S Triazine Chemistry

Integration of Artificial Intelligence and Machine Learning in Triazine Design and Synthesis

Future research will likely focus on several key areas:

Predictive Modeling: AI models can be trained on existing data from triazine compounds to predict various properties, such as reactivity, solubility, and electronic characteristics, for novel, unsynthesized derivatives of 2,4-Diamino-6-butoxy-S-triazine. This allows for the in silico screening of vast virtual libraries, prioritizing candidates with the highest potential for specific applications and reducing the need for time-consuming and resource-intensive laboratory experiments. nih.gov

Synthesis Optimization: AI can be employed to optimize reaction conditions, including temperature, solvent, and catalyst choice, to maximize the yield and purity of this compound and its derivatives. mdpi.com By analyzing experimental data, ML algorithms can suggest optimal synthetic protocols, leading to more efficient and cost-effective chemical production. mdpi.com

De Novo Design: Generative AI models can design entirely new triazine-based molecules with desired properties. By learning the underlying rules of chemical structure and bonding from large databases, these models can propose innovative structures that may not be conceived through traditional chemical intuition. For instance, this could be used to design derivatives of this compound tailored for specific applications in materials science or electronics.

| AI/ML Application | Objective | Potential Impact on this compound Research |

|---|---|---|

| Predictive Property Modeling | Forecast properties of novel derivatives before synthesis. | Accelerated discovery of derivatives with targeted electronic, optical, or material properties. |

| Automated Synthesis Planning | Design efficient synthetic routes and optimize reaction conditions. | Improved yields, reduced costs, and faster production of the target compound and its analogues. mdpi.com |

| Generative Molecular Design | Create novel triazine structures with optimized functionalities. | Invention of new materials for applications such as OLEDs, sensors, or polymers. nih.gov |

Exploration of Novel Reaction Catalysis and Green Synthetic Protocols for Triazine Derivatization

The principles of green chemistry are increasingly guiding synthetic strategies, aiming to reduce waste, energy consumption, and the use of hazardous substances. Future research on this compound will heavily emphasize the development of sustainable synthetic methods.

Key emerging paradigms include:

Microwave-Assisted Synthesis: This technique has been shown to dramatically reduce reaction times, often from hours to minutes, while improving product yields for various triazine derivatives. researchgate.netnih.gov Applying microwave irradiation to the synthesis of this compound could offer a more energy-efficient and rapid production route compared to conventional heating methods. nih.govnih.govmonash.edu

Sonochemistry: The use of ultrasound to promote chemical reactions is another promising green approach. Sonochemical methods can enhance reaction rates and yields, often using environmentally benign solvents like water. nih.govresearchgate.netorganic-chemistry.org Research into the sonochemical synthesis of 2,4-diamino-s-triazines has demonstrated the potential for high yields in very short reaction times (e.g., 5 minutes), making it a highly attractive route for future exploration. nih.govresearchgate.net

Novel Catalytic Systems: The development of more efficient and recyclable catalysts is a cornerstone of green chemistry. For triazine synthesis, research is moving towards heterogeneous catalysts, such as silica-supported Lewis acids, which can be easily separated from the reaction mixture and reused. chim.itresearchgate.net Future work could involve designing specific catalysts for the derivatization of the this compound core, enabling selective functionalization under mild conditions.

| Protocol | Typical Reaction Time | Key Advantages | Reference |

|---|---|---|---|

| Conventional Heating | Hours to Days | Well-established methodology | nih.gov |

| Microwave Irradiation | Minutes | Rapid heating, increased yields, reduced side reactions. | researchgate.netnih.govmdpi.com |

| Sonochemistry (Ultrasound) | Minutes | High yields, use of green solvents (e.g., water), energy efficiency. | nih.govresearchgate.netorganic-chemistry.orgresearchgate.net |

Advanced Materials Development with Tunable Architectures and Responsiveness

The 2,4-diamino-s-triazine core is an excellent building block for constructing complex supramolecular assemblies and functional polymers due to its ability to form multiple hydrogen bonds. researchgate.net The butoxy substituent on this compound provides a lipophilic component that can be exploited to fine-tune the self-assembly and material properties.

Future research is expected to explore:

Supramolecular Chemistry: The diaminotriazine moiety can form robust, predictable hydrogen-bonding arrays, leading to the self-assembly of complex architectures like ribbons, rosettes, and 3D networks. researchgate.netchim.itiucr.orgnih.gov By modifying substituents or introducing complementary molecules, it will be possible to design materials based on this compound with tunable porosity and recognition properties for applications in sensing or separations.

Porous Organic Polymers (POPs): Triazine derivatives are valuable monomers for creating highly stable and porous polymers, including Covalent Organic Frameworks (COFs). crimsonpublishers.comnih.gov These materials have applications in gas storage, catalysis, and environmental remediation. nih.gov Future work could involve incorporating this compound into POPs, where the butoxy group could modify the pore environment and surface properties.

Functional Materials: The electronic properties of the triazine ring make it a suitable component for optoelectronic materials, such as those used in Organic Solar Cells (OSCs) and Organic Light-Emitting Diodes (OLEDs). mdpi.com The butoxy group can influence solubility and thin-film morphology, which are critical for device performance. Further research could focus on synthesizing star-shaped molecules or polymers from this core to create new materials for electronic applications. mdpi.com Additionally, triazine derivatives have been investigated as inherently flame-retardant phase change materials, a direction that could be explored for the butoxy derivative.

Deeper Mechanistic Understanding Through Advanced Spectroscopic and Computational Approaches

A fundamental understanding of the structure, bonding, and reactivity of this compound is essential for its rational application. The combination of advanced analytical techniques and high-level computational modeling provides powerful tools for mechanistic investigations.

Emerging research directions include:

Advanced Spectroscopy: While standard techniques like NMR and IR are routine, more advanced methods can provide deeper insights. tdx.catresearchgate.net Variable-temperature NMR experiments, for example, can be used to study dynamic processes such as rotational barriers around the amino-triazine bond. researchgate.net Solid-state NMR and single-crystal X-ray diffraction will continue to be crucial for elucidating the precise three-dimensional structures and intermolecular interactions in crystalline materials derived from this compound. researchgate.netresearchgate.net

Computational Chemistry: Density Functional Theory (DFT) has become an indispensable tool for studying triazine derivatives. researchgate.netmdpi.comzenodo.org Future computational studies will focus on modeling reaction pathways to elucidate complex mechanisms, predicting spectroscopic properties to aid in experimental characterization, and simulating the self-assembly of triazine molecules to understand the formation of advanced materials. zenodo.orgmdpi.com This in silico approach can explain experimental observations and guide the design of new experiments. For example, DFT can calculate the electronic structure, such as HOMO and LUMO energy levels, which is critical for designing materials for electronic applications. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。